molecular formula C14H19BrN4O4 B1402939 Tert-butyl 4-(3-bromo-5-nitropyridin-4-yl)piperazine-1-carboxylate CAS No. 1407516-48-6

Tert-butyl 4-(3-bromo-5-nitropyridin-4-yl)piperazine-1-carboxylate

Cat. No. B1402939
CAS RN: 1407516-48-6
M. Wt: 387.23 g/mol
InChI Key: DJHNIZVQJYVQNH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-nitropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1407516-48-6. It has a molecular weight of 387.23 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-10(15)8-16-9-11(12)19(21)22/h8-9H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of this compound is between 106 - 107 degrees Celsius .

Scientific Research Applications

For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, serving as an important intermediate for benzimidazole compounds with biological activity (Liu Ya-hu, 2010). Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, showing modest antibacterial and anthelmintic activities (C. Sanjeevarayappa et al., 2015).

Molecular Structure and Analysis

The molecular structure and conformational stability of these compounds are studied using techniques like X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into the crystal and molecular structure, revealing aspects like bond lengths, angles, and intermolecular interactions that are crucial for understanding the compound's chemical behavior and potential pharmaceutical applications.

For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was analyzed, highlighting its pharmacologically useful core due to the novel chemistry of the synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Ashwini Gumireddy et al., 2021).

Biological Evaluation and Potential Applications

Several studies focus on evaluating the biological activity of these compounds, including their antibacterial, anthelmintic, and other potential therapeutic effects. These evaluations are crucial for identifying new drug candidates and understanding the scope of these compounds in medicinal chemistry.

For example, a study on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate revealed moderate antibacterial and antifungal activities, providing a basis for further research into their potential as drug candidates (B. Kulkarni et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl 4-(3-bromo-5-nitropyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-10(15)8-16-9-11(12)19(21)22/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNIZVQJYVQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501125822
Record name 1-Piperazinecarboxylic acid, 4-(3-bromo-5-nitro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1407516-48-6
Record name 1-Piperazinecarboxylic acid, 4-(3-bromo-5-nitro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407516-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(3-bromo-5-nitro-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501125822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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